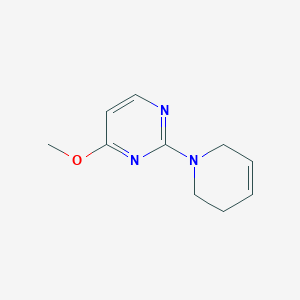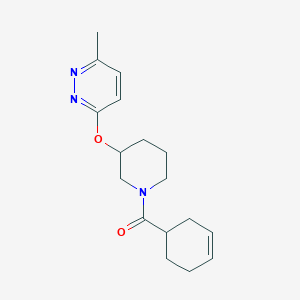
Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" is a novel heterocyclic molecule that may have potential biological activities, similar to other heterocyclic compounds that have been synthesized and studied for their bioactive properties. Although the specific compound is not directly mentioned in the provided papers, the research on related heterocyclic compounds gives insight into the potential characteristics and applications of such molecules.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include methods such as reductive amination, as seen in the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives . These methods can be adapted to synthesize a wide range of heterocyclic compounds, potentially including "Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone". The synthesis process is crucial for obtaining pure compounds with the desired structural and stereochemical properties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular conformation, bond lengths, angles, and the overall 3D structure of the molecule. For instance, the piperidine and morpholine rings in related compounds have been found to adopt a chair conformation, which is a common and stable conformation for six-membered rings .
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions, including Michael-type addition and photo-Nazarov cyclisation, as observed in the reaction between trans-1-cyclohexenyl-phenyl-methanone and enol intermediates . These reactions can lead to the formation of new compounds with different structural and chemical properties. The reactivity of such compounds towards atmospheric oxygen and acid catalysis is also of interest, as it can affect the stability and shelf-life of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds, as seen in the crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, can lead to the formation of chains in the crystal lattice, which can affect the melting point, solubility, and other physical properties . The dihedral angles between different rings in the molecule can also influence the compound's reactivity and interaction with biological targets .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific safety and hazard information for this compound is not provided in the search results.
Orientations Futures
The future directions for research on this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, its potential applications in various fields could be explored.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-9-10-16(19-18-13)22-15-8-5-11-20(12-15)17(21)14-6-3-2-4-7-14/h2-3,9-10,14-15H,4-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGKZKEUYFWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohex-3-en-1-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)
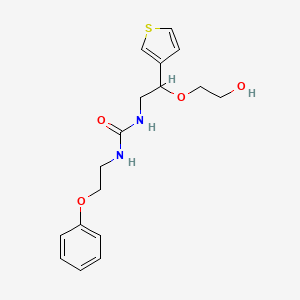
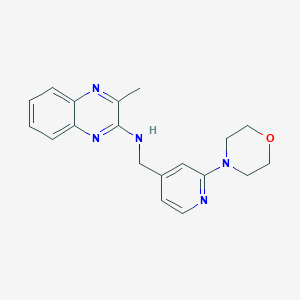
![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)


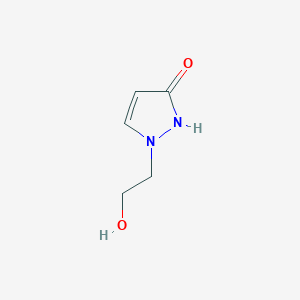
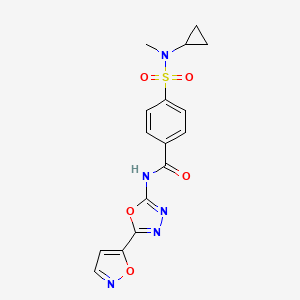
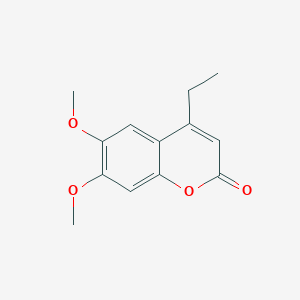
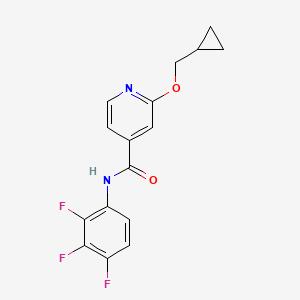
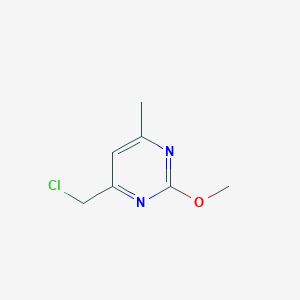

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
